molecular formula C12H16O B12563469 4-Methyl-1-phenylpent-1-en-3-ol CAS No. 143697-96-5

4-Methyl-1-phenylpent-1-en-3-ol

Cat. No.: B12563469
CAS No.: 143697-96-5
M. Wt: 176.25 g/mol
InChI Key: DBZFJCXQJLIGCS-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpent-1-en-3-ol (CAS 68426-07-3) is a secondary alcohol with a phenyl-substituted pentenol backbone. Its molecular formula is C₁₂H₁₈O, with a molar mass of 178.27 g/mol . The compound features:

  • A phenyl group at position 1.
  • A double bond between carbons 1 and 2 (α,β-unsaturated system).
  • A hydroxyl group at position 3.
  • A methyl branch at position 4.

Properties

CAS No.

143697-96-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10,12-13H,1-2H3

InChI Key

DBZFJCXQJLIGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 4-Methyl-1-phenylpent-1-en-3-one

    Reduction: 4-Methyl-1-phenylpentan-3-ol

    Substitution: 4-Methyl-1-phenylpent-1-en-3-chloride

Scientific Research Applications

4-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 4-Methyl-1-phenylpent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for participation in addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

Phenyl-Substituted Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences Synthesis Method Reference
4-Methyl-1-phenylpent-1-en-3-ol C₁₂H₁₈O 178.27 Alcohol, alkene, phenyl Reference compound Not explicitly stated in evidence
(E)-2-Methyl-1-phenylpent-1-en-3-one C₁₂H₁₄O 174.24 Ketone, alkene, phenyl Ketone replaces alcohol Aldol condensation of benzaldehyde and 3-pentanone
2-Methyl-1-phenylpentan-3-ol C₁₂H₁₈O 178.27 Alcohol, phenyl Saturated backbone (no alkene) Reduction of (E)-2-Methyl-1-phenylpent-1-en-3-one using baker’s yeast (S/R = 4:1)

Key Findings :

  • The ketone analog (E)-2-Methyl-1-phenylpent-1-en-3-one is synthesized via aldol condensation, while the alcohol derivative 2-Methyl-1-phenylpentan-3-ol is obtained through enantioselective reduction .
  • The α,β-unsaturated system in this compound enhances electrophilic reactivity compared to its saturated counterpart.

Non-Phenyl Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences Synthesis Method Reference
4-Methylpent-1-en-3-ol (CAS 4798-45-2) C₆H₁₂O 100.16 Alcohol, alkene Lack of phenyl group Grignard reaction (EtMgCl/THF), MnO₂ oxidation
3-Methyl-4-penten-1-ol C₆H₁₂O 100.16 Alcohol, alkene Alkene at position 4; hydroxyl at position 1 Not specified in evidence
(Z)-3-Methylpent-2-en-4-yn-1-ol C₆H₈O 96.13 Alcohol, alkene, alkyne Triple bond at position 4 Commercial synthesis (exact method unspecified)

Key Findings :

  • 4-Methylpent-1-en-3-ol shares the alcohol and alkene groups but lacks the phenyl substituent, reducing steric bulk and aromatic interactions .
  • (Z)-3-Methylpent-2-en-4-yn-1-ol introduces an alkyne group, increasing rigidity and reactivity in click chemistry applications .

Ketone and Hybrid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences Synthesis Method Reference
4-Methyl-1-phenyl-3-pentanone C₁₂H₁₆O 176.25 Ketone, phenyl Ketone replaces alcohol Oxidation of (E)-4-Methylhex-4-en-3-ol
3-Methyl-1-penten-4-yn-3-ol C₆H₈O 96.13 Alcohol, alkyne Hybrid alkyne-alcohol structure Commercial synthesis (exact method unspecified)

Key Findings :

  • The ketone derivative 4-Methyl-1-phenyl-3-pentanone is synthesized via MnO₂ oxidation of its alcohol precursor, highlighting the reversibility of alcohol-ketone interconversions .
  • Hybrid structures like 3-Methyl-1-penten-4-yn-3-ol combine alkynes and alcohols, enabling applications in polymer chemistry and catalysis .

Physicochemical and Reactivity Trends

  • Polarity: Phenyl-substituted alcohols (e.g., this compound) exhibit lower water solubility due to the hydrophobic phenyl group compared to non-phenyl analogs .
  • Reactivity :
    • α,β-unsaturated alcohols undergo conjugate additions, whereas saturated analogs favor nucleophilic substitution .
    • Alkyne-containing derivatives (e.g., (Z)-3-Methylpent-2-en-4-yn-1-ol ) participate in cycloaddition reactions .

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